molecular formula C20H19N3OS B2836908 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide CAS No. 2034473-77-1

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide

Cat. No.: B2836908
CAS No.: 2034473-77-1
M. Wt: 349.45
InChI Key: CXPFGDCVDRYZKO-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring both an imidazo[2,1-b]thiazole ring and a benzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under basic conditions.

    Attachment of the Benzamide Moiety: The imidazo[2,1-b]thiazole intermediate is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo ring, potentially converting it to a dihydroimidazo derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual presence of an imidazo[2,1-b]thiazole ring and a benzamide moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-7-8-15(14(2)11-13)19(24)21-17-6-4-3-5-16(17)18-12-23-9-10-25-20(23)22-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFGDCVDRYZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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